molecular formula C11H20FNO4S B6196008 tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate CAS No. 2679950-45-7

tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate

Cat. No.: B6196008
CAS No.: 2679950-45-7
M. Wt: 281.3
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Description

tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a fluorosulfonylmethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Fluorosulfonylmethyl Group: This step involves the reaction of the piperidine derivative with a fluorosulfonylmethylating agent under controlled conditions to ensure selective substitution.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The fluorosulfonylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound can be used to study the effects of fluorosulfonyl groups on biological systems.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to changes in their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3S)-3-[(methylsulfonyl)methyl]piperidine-1-carboxylate
  • tert-butyl (3S)-3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
  • tert-butyl (3S)-3-[(bromosulfonyl)methyl]piperidine-1-carboxylate

Uniqueness

The presence of the fluorosulfonyl group in tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, leading to differences in reactivity and biological activity. This makes the compound particularly valuable in the development of new pharmaceuticals and materials.

Properties

CAS No.

2679950-45-7

Molecular Formula

C11H20FNO4S

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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